Diisopropyl fluorophosphate
Overview
Description
Diisopropyl fluorophosphate (DFP, DIFP, DIPF) is a clear colorless or slightly yellow oily liquid with a boiling point of 183 °C . It is a synthetic dialkyl phosphate with a weak fruity odor . It is a powerful inhibitor of cholinesterase and possesses powerful myotic action (constriction of the pupils of the eyes) .
Synthesis Analysis
DFP is a potent acetylcholinesterase inhibitor commonly used in toxicological studies as an organophosphorus nerve agent surrogate .
Molecular Structure Analysis
The linear formula of Diisopropyl fluorophosphate is [(CH3)2CHO]2POF . The molecular weight is 184.15 .
Chemical Reactions Analysis
DFP is stable, but undergoes hydrolysis when subjected to moisture . The enzyme diisopropyl-fluorophosphatase (EC 3.1.8.2) catalyzes the reaction diisopropyl fluorophosphate + H2O ⇌ diisopropyl phosphate + fluoride .
Physical And Chemical Properties Analysis
DFP is a clear, colorless or faint yellow liquid . It has a boiling point of 183.0±9.0 °C at 760 mmHg and a freezing/melting point of -82 °C (−116 °F) . The density is 1.06 g/mL at 25 °C (lit.) .
Scientific Research Applications
Enzyme Activity and Inhibition
DFP is a highly specific inactivator of enzymes such as cholinesterase and chymotrypsin, forming irreversible bonds with these enzymes. Studies have shown that DFP can be used to understand the nature of the bond between cholinesterase and its inhibitors, providing insights into enzyme function and inhibition mechanisms. For example, the reaction between DFP and cholinesterase yields serine phosphoric acid after partial hydrolysis, indicating the enzyme's binding and action mechanism (Schaffer, May, & Summerson, 1954).
Detection of Nerve Agents
The compound's role extends to the detection and detoxification of nerve agents. A study on the reversed enantioselectivity of diisopropyl fluorophosphatase against organophosphorus nerve agents by rational design highlighted the potential of enzyme engineering to enhance the hydrolysis of toxic compounds, demonstrating DFP's utility in developing countermeasures against chemical warfare agents (Melzer et al., 2009).
Biochemical Mechanisms of Toxicity and Therapeutic Interventions
DFP's toxicity, resembling that of nerve agents like sarin, has made it a model compound for studying the biochemical mechanisms underlying organophosphate poisoning and potential therapeutic interventions. Research involving DFP has helped identify biomarkers for exposure to toxic substances and elucidate the mechanism of toxicity, contributing to the development of medical countermeasures (Chaubey et al., 2019).
Safety And Hazards
Future Directions
DFP is unstable when exposed to moisture and will develop a dark yellow color upon decomposition . It is recommended that DFP be stored at or below −10°C, preferably in air-tight, non-glass containers .
Relevant Papers
There are several relevant papers on DFP. One paper discusses the preservation of sarin and DFP inside coordination cage hosts . Another paper discusses the synthesis and storage stability of DFP . More papers can be found on the topic .
properties
IUPAC Name |
2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCZHBLJLSDCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FO3P | |
Record name | ISOFLUORPHATE | |
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DSSTOX Substance ID |
DTXSID1040667 | |
Record name | Diisopropyl fluorophosphate | |
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Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998), Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline], Liquid | |
Record name | ISOFLUORPHATE | |
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Record name | Diisopropyl fluorophosphate | |
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Boiling Point |
144 °F at 9 mmHg (EPA, 1998), 62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation) | |
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Record name | Isoflurophate | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Solubility |
Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils, Sol in ether, SOL IN ALCOHOL, Soluble in organic solvents, fuel and lubricants., 6.78e+00 g/L | |
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Density |
1.055 (EPA, 1998) - Denser than water; will sink, 1.055 | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Vapor Density |
6.4 (Air= 1) | |
Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Vapor Pressure |
0.579 mmHg at 68 °F (EPA, 1998), 0.57 [mmHg], 0.579 mm Hg @ 20 °C | |
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Record name | Diisopropyl fluorophosphate | |
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Mechanism of Action |
The mechanism of isoflurophate's action involves the irreversible inhibition of cholinesterase., Passive avoidance retention and cortical (3)H-quinuclidinyl benzilate (QNB) binding were exam in rats that were chronically treated with isofluorophate. Retention of a passive avoidance response was significantly lower when compared to vehicle-treated controls. Passive avoidance retention decr from 93% in control animals to 68% in DFP-treated rats. QNB binding studies revealed the density of muscarinic receptors in cortical homogenates was significantly reduced from 0.95 +/- 0.04 pmol/mg protein in controls to 0.72 +/- 0.04 pmol/mg protein in DFP-treated rats. Based on data that DFP causes a redn in cholinergic receptors, this study supports the hypothesis that central cholinergic receptors are assoc with mechanisms involved in memory storage., The organophosphorus inhibitors, such as DFP, serve as true hemisubstrates, since the resultant conjugate with the active center serine phosphorylated or phosphonylated is extremely stable. ... If the alkyl groups in the phosphorylated enzyme are ethyl or methyl, a significant degree of spontaneous regeneration of active enzyme requires several hours. Secondary (as in DFP) or tertiary alkyl groups enhance the stability of the phosphorylated enzyme, & significant regeneration of active enzyme is not observed. Hence, the return of acetylcholinesterase activity depends on synthesis of new enzyme., The characteristic pharmacological effects of the anticholinesterase agents are due primarily to the prevention of hydrolysis of acetylcholine by acetylcholinesterase at sites of cholinergic transmission. The transmitter thus accumulates, & the action of acetylcholine that is liberated by cholinergic impulses that leak from the nerve ending is enhanced. With most of the organophosphorus agents, such as DFP, virtually all the acute effects of moderate doses are attributable to this action. For example, the characteristic miosis that follows local application of DFP to the eye is not observed after chronic postganglionic denervation of the eye because there is no effective source of endogenous acetylcholine., Rats were treated with DFP using 1 or 2 mg/kg acutely, or with 1 mg/kg daily for 4, 14 or 28 days. Tremors, chewing movements and hind-limb abduction induced by DFP incr in a steeply dose-dependent manner. Tremor occurred in a complex spectrum of slow to intense fast types. Except for chewing, tolerance developed for these parameters, but at different rates. After acute treatment striatal dopamine (DA) and dihydroxyphenylacetic acid (DOPAC) levels were altered and the DOPAC/DA ratios were consistently incr within about the first 2 hr, suggesting an incr turnover of DA. It is suggested that the changes in DA metab arose secondarily to an elevation of brain acetylcholine following cholinesterase inhibition. A prolonged change in the levels or turnover of DA could be responsible for incr of postsynaptic DA receptor density previously found, which might then partly mediate the behavioral tolerance to DFP., For more Mechanism of Action (Complete) data for DIISOPROPYL FLUOROPHOSPHATE (10 total), please visit the HSDB record page. | |
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Product Name |
Diisopropyl fluorophosphate | |
Color/Form |
Liquid, CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID, Oily liquid | |
CAS RN |
55-91-4 | |
Record name | ISOFLUORPHATE | |
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Record name | Diisopropyl fluorophosphate | |
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Record name | Diisopropyl fluorophosphate | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Melting Point |
-116 °F (EPA, 1998), -82 °C | |
Record name | ISOFLUORPHATE | |
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Record name | DIISOPROPYL FLUOROPHOSPHATE | |
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Top-N result to add to graph | 6 |
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